Quantified cLogP Difference: 4-(2-Fluoropropan-2-yl)picolinic acid vs. 4-tert-Butyl and 4-Isopropyl Analogs
The computed cLogP value of 4-(2-fluoropropan-2-yl)picolinic acid is 0.444 , substantially lower than that of the non-fluorinated alkyl analogs 4-tert-butylpicolinic acid (cLogP = 2.08 ) and 4-isopropylpicolinic acid (cLogP = 1.90 ). This represents a logP reduction of approximately 1.6 and 1.5 units, respectively. The diminished lipophilicity is attributed to the strong electron-withdrawing effect and low polarizability of the C-F bond, which reduces partitioning into non-polar phases [1].
| Evidence Dimension | cLogP (Computed LogP) |
|---|---|
| Target Compound Data | 0.444 |
| Comparator Or Baseline | 4-tert-Butylpicolinic acid: 2.08; 4-Isopropylpicolinic acid: 1.90 |
| Quantified Difference | Δ cLogP ≈ -1.6 (vs. tert-butyl); ≈ -1.5 (vs. isopropyl) |
| Conditions | Computed cLogP using vendor algorithms (Fluorochem) and XLogP3-AA (PubChem) |
Why This Matters
Lower lipophilicity improves aqueous solubility and reduces non-specific binding, key parameters for in vitro assay reliability and oral bioavailability in lead optimization.
- [1] Jeffries, B.; Wang, Z.; Felstead, H. R.; et al. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. J. Med. Chem. 2020, 63 (3), 1002–1020. View Source
